
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through the following steps:
Friedel-Crafts Acylation: Reacting the phenol derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring.
Introduction of Propanoic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of benzofuran-7-carboxylic acid or benzofuran-7-one.
Reduction: Formation of benzofuran-7-ylpropanol or benzofuran-7-ylpropane.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
科学的研究の応用
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also interact with receptors or proteins, leading to modulation of biological processes such as inflammation or microbial growth .
類似化合物との比較
- 2,3-Dihydro-1-benzofuran-5-propanoic acid
- 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
- 2,3-Dihydrobenzofuran-5-ylpropanoic acid
Comparison: 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic accessibility, making it a valuable compound for research and development .
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-3H,4-7H2,(H,12,13) |
InChIキー |
CYQDPHCYRDVCRL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=CC=C2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


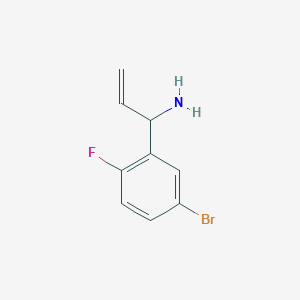
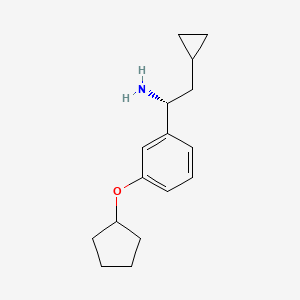
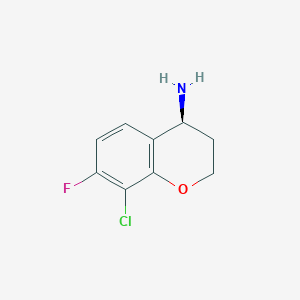
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
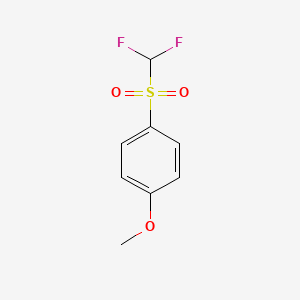
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
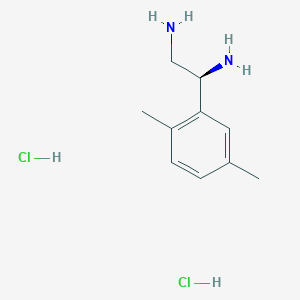
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
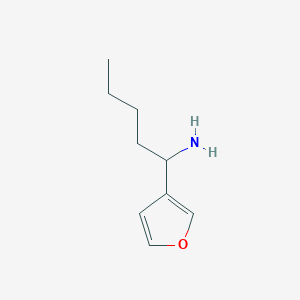
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
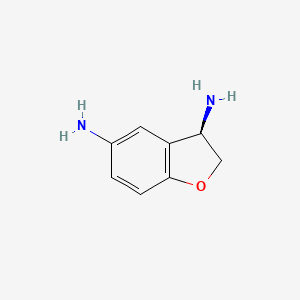
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)
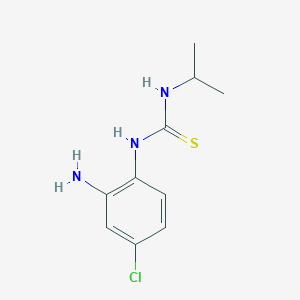
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
